2,6-Dibromo-3-fluorobenzoic acid
Overview
Description
2,6-Dibromo-3-fluorobenzoic acid is an aromatic compound with the molecular formula C7H3Br2FO2 and a molecular weight of 297.9 g/mol . This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzoic acid core. It is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
2,6-Dibromo-3-fluorobenzoic acid is a type of organoboron compound . These compounds are often used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .
Mode of Action
In the SM cross-coupling reaction, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound donates electrons to form a new Pd–C bond .
Biochemical Pathways
It’s known that organoboron compounds like this one are generally involved in carbon–carbon bond forming reactions . These reactions are fundamental to many biochemical pathways, particularly those involved in the synthesis of complex organic molecules .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants present in the reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction it participates in requires mild and functional group tolerant reaction conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .
Biochemical Analysis
Biochemical Properties
2,6-Dibromo-3-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity. For instance, it may interact with enzymes involved in oxidative reactions, such as benzoate-1,2-dioxygenase, which can lead to the formation of fluorinated catechols and muconic acids
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in detoxification processes, leading to changes in cellular metabolism and function. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition or activation of enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and activity, leading to changes in biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. Enzymes such as benzoate-1,2-dioxygenase play a role in the initial oxidation of this compound, leading to the formation of intermediate metabolites like fluorinated catechols and muconic acids. These intermediates can further undergo enzymatic transformations, contributing to the overall metabolic flux and affecting metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. Additionally, binding proteins may facilitate its localization and accumulation in specific tissues, thereby modulating its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular processes. The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromo-3-fluorobenzoic acid typically involves the bromination of 3-fluorobenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding fluorobenzoic acid derivatives.
Common Reagents and Conditions:
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Various substituted benzoic acids.
Coupling: Biaryl compounds.
Reduction: Fluorobenzoic acid derivatives.
Scientific Research Applications
2,6-Dibromo-3-fluorobenzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,6-Difluorobenzoic Acid: Similar structure but with fluorine atoms instead of bromine.
3,5-Dibromo-2-fluorobenzoic Acid: Similar bromination pattern but different positions of the fluorine atom.
Uniqueness: 2,6-Dibromo-3-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
2,6-dibromo-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMPTVWXBATRPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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